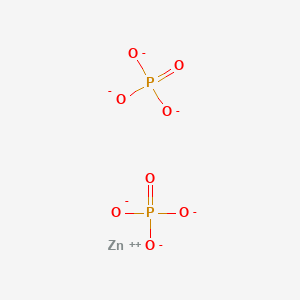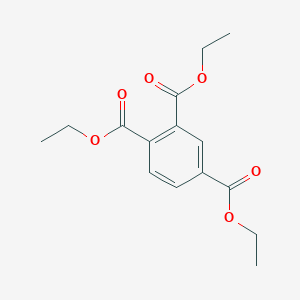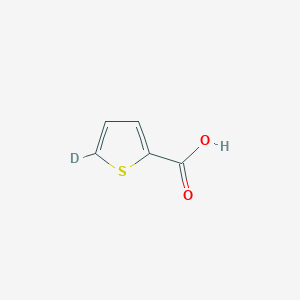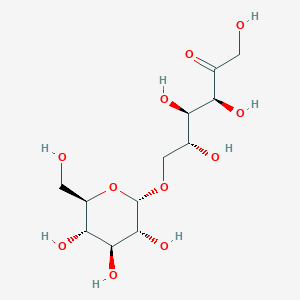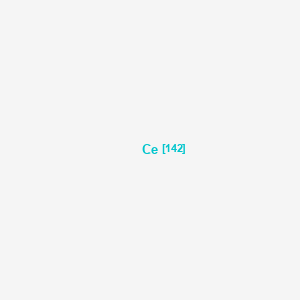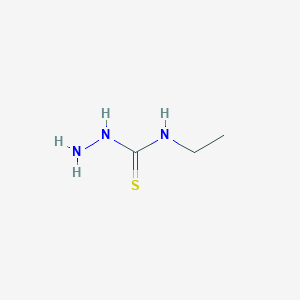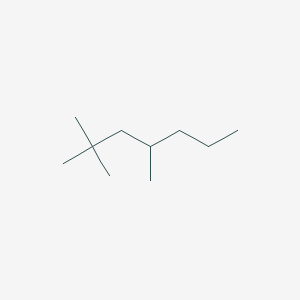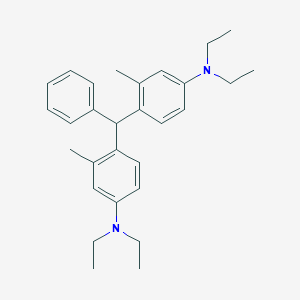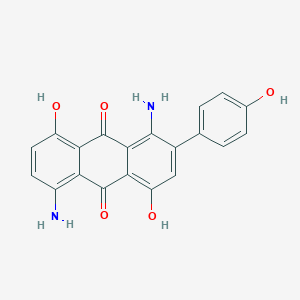
Dihydroxyaluminum sodium carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbonate de sodium et de dihydroxyaluminium est un carbonate basique d'aluminium et de sodium. Il est couramment utilisé comme antiacide pour neutraliser l'acide gastrique et soulager les brûlures d'estomac. Ce composé existe sous forme de poudre amorphe ou de cristal mal formé et est un composant de divers produits antiacides commerciaux .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le carbonate de sodium et de dihydroxyaluminium est généralement préparé en faisant réagir un sel d'aluminium ionique avec un excès stoechiométrique de carbonate de sodium en milieu aqueux. La réaction est effectuée en présence d'hydroxyde de sodium, en maintenant un pH compris entre 7,2 et 10,5 . La réaction générale peut être représentée comme suit : [ \text{Al}^{3+} + \text{Na}2\text{CO}_3 + \text{NaOH} \rightarrow \text{NaAl(OH)}_2\text{CO}_3 ]
Méthodes de production industrielle : Dans les milieux industriels, la préparation implique la dissolution de sulfate d'aluminium basique dans une solution de carbonate de sodium ou de carbonate de potassium. La solution est ensuite soumise à une évaporation lente pour donner du carbonate d'hydroxyaluminium de sodium {_svg_3}.
Analyse Des Réactions Chimiques
Types de réactions : Le carbonate de sodium et de dihydroxyaluminium subit principalement des réactions de neutralisation. Lorsqu'il réagit avec de l'acide chlorhydrique, il forme du chlorure d'aluminium, du chlorure de sodium, du dioxyde de carbone et de l'eau : [ \text{NaAl(OH)}2\text{CO}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + \text{NaCl} + \text{CO}_2 + 3\text{H}_2\text{O} ]
Réactifs et conditions courantes :
Acide chlorhydrique : Utilisé dans les réactions de neutralisation.
Acide sulfurique : Utilisé dans les méthodes de titrage pour déterminer la pureté du composé.
Principaux produits formés :
- Chlorure d'aluminium (AlCl3)
- Chlorure de sodium (NaCl)
- Dioxyde de carbone (CO2)
- Eau (H2O)
4. Applications de la recherche scientifique
Le carbonate de sodium et de dihydroxyaluminium a diverses applications dans la recherche scientifique et l'industrie :
- Chimie : Utilisé comme réactif en chimie analytique pour les réactions de titrage et de neutralisation {_svg_4}.
- Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment la neutralisation de l'acide gastrique.
- Médecine : Largement utilisé comme antiacide pour traiter les brûlures d'estomac et l'indigestion .
- Industrie : Utilisé dans la production de comprimés antiacides et d'autres formulations pharmaceutiques .
5. Mécanisme d'action
Le carbonate de sodium et de dihydroxyaluminium agit en neutralisant l'acide chlorhydrique dans les sécrétions gastriques. Lorsqu'il est ingéré, il réagit avec l'acide gastrique pour former du chlorure d'aluminium, du chlorure de sodium, du dioxyde de carbone et de l'eau. Cette réaction réduit l'acidité dans l'estomac, soulageant les brûlures d'estomac et l'indigestion .
Composés similaires :
- Hydroxyde d'aluminium : Un autre antiacide qui neutralise l'acide gastrique mais ne contient pas de sodium.
- Hydroxyde de magnésium : Communément appelé lait de magnésie, utilisé comme antiacide et laxatif.
- Carbonate de calcium : Un antiacide largement utilisé qui fournit également une supplémentation en calcium.
Unicité : Le carbonate de sodium et de dihydroxyaluminium est unique en raison de sa double composition d'aluminium et de sodium, qui procure un effet de neutralisation équilibré sans provoquer de déséquilibre électrolytique significatif. Sa capacité à former une poudre amorphe stable le rend adapté à diverses formulations pharmaceutiques .
Applications De Recherche Scientifique
Dihydroxyaluminum sodium carbonate has various applications in scientific research and industry:
- Chemistry: Used as a reagent in analytical chemistry for titration and neutralization reactions .
- Biology: Studied for its potential effects on biological systems, particularly in neutralizing stomach acid.
- Medicine: Widely used as an antacid to treat heartburn and indigestion .
- Industry: Utilized in the production of antacid tablets and other pharmaceutical formulations .
Mécanisme D'action
Dihydroxyaluminum sodium carbonate acts by neutralizing hydrochloric acid in gastric secretions. When ingested, it reacts with stomach acid to form aluminum chloride, sodium chloride, carbon dioxide, and water. This reaction reduces the acidity in the stomach, providing relief from heartburn and indigestion .
Comparaison Avec Des Composés Similaires
- Aluminum Hydroxide: Another antacid that neutralizes stomach acid but does not contain sodium.
- Magnesium Hydroxide: Commonly known as milk of magnesia, used as an antacid and laxative.
- Calcium Carbonate: A widely used antacid that also provides calcium supplementation.
Uniqueness: Dihydroxyaluminum sodium carbonate is unique due to its dual composition of aluminum and sodium, which provides a balanced neutralization effect without causing significant electrolyte imbalance. Its ability to form a stable amorphous powder makes it suitable for various pharmaceutical formulations .
Propriétés
Numéro CAS |
12011-77-7 |
|---|---|
Formule moléculaire |
CH4AlNaO5 |
Poids moléculaire |
146.01 g/mol |
InChI |
InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |
Clé InChI |
HCOGWSKIDQXORT-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])O[Al].O.O.[Na+] |
SMILES isomérique |
C1(=O)O[Al-]O1.O.O.[Na+] |
SMILES canonique |
C(=O)([O-])O[Al].O.O.[Na+] |
| 12011-77-7 16482-55-6 |
|
Synonymes |
dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



